

Core Mechanism of Action: In Situ Cancer Vaccination

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Compound of Interest

Compound Name: 93-O17S

Cat. No.: B8236323

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The therapeutic strategy centered around **93-O17S** LNPs is a form of in-situ vaccination. This approach aims to transform the tumor itself into a vaccine, thereby generating a systemic, tumor-specific immune response. The mechanism can be dissected into a multi-step process:

- **Tumor Antigen Release:** The process is initiated by the local administration of a chemotherapeutic agent, such as doxorubicin, into the tumor. This induces the death of a small number of cancer cells, leading to the release of a broad spectrum of tumor-associated antigens (TAAs)[3].
- **Antigen Capture and Immune Adjuvant Delivery:** Subsequently, **93-O17S** LNPs, which are engineered to have a positive surface charge, are injected into the same tumor site. These LNPs then capture the negatively charged TAAs through electrostatic interactions[3][5]. Concurrently, these LNPs are loaded with a potent immune adjuvant, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is an agonist for the Stimulator of Interferon Genes (STING) pathway[3][4].
- **Enhanced Antigen Cross-Presentation and STING Activation:** The **93-O17S** LNPs facilitate the delivery of both the captured TAAs and the encapsulated cGAMP into the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells[3]. The cytoplasmic delivery of cGAMP is crucial as it activates the STING pathway, a critical signaling cascade in innate immunity that is essential for anti-tumor responses[3][5].
- **Induction of a Robust Anti-Tumor T-Cell Response:** The activation of the STING pathway in APCs leads to the production of type I interferons and other pro-inflammatory cytokines.

This, in combination with the presence of TAAs, promotes the maturation of dendritic cells and enhances the cross-presentation of tumor antigens on Major Histocompatibility Complex (MHC) class I molecules[3]. This, in turn, primes and activates cytotoxic CD8+ T-cells, which are the primary effectors of anti-tumor immunity, capable of recognizing and killing cancer cells throughout the body[3].

- **Generation of Immune Memory:** A significant outcome of this in-situ vaccination strategy is the induction of long-lasting immunological memory. This means the immune system is trained to recognize and eliminate any future recurrence of the same tumor[3][4].

Quantitative Data Summary

The efficacy of the **93-O17S**-F/cGAMP LNP platform has been demonstrated in preclinical models. The following tables summarize the key quantitative findings.

In Vivo Efficacy in B16F10 Melanoma Model	Outcome	Reference
Primary Tumor Recovery	35% of mice exhibited complete recovery	[3][4]
Protection Against Tumor Rechallenge	71% of recovered mice were resistant to a subsequent tumor challenge	[3][4]

In Vitro Immune Activation	Cell Lines	Key Findings	Reference
STING Pathway Activation	RAW264.7 and DC2.4 cells	Upregulation of STING-related genes (ifnb1, cxcl10) and proinflammatory factors (IFN- β)	[3]
Antigen Capture	-	Zeta potential of 93-O17S-F LNPs shifts from positive to negative upon incubation with tumor lysate, confirming electrostatic capture of antigens.	[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of **93-O17S** LNPs.

1. In Vivo Murine Melanoma Model

- Animal Model: C57BL/6 mice.
- Tumor Cell Line: B16F10 melanoma cells.
- Procedure:
 - B16F10 cells are subcutaneously injected into the flank of the mice.
 - Once tumors reach a certain size, a low dose of doxorubicin is injected intratumorally.
 - 24 hours later, **93-O17S-F/cGAMP** LNPs are injected into the same tumor.
 - Tumor growth is monitored over time.

- For rechallenge experiments, mice that have completely cleared their primary tumors are injected with B16F10 cells on the contralateral flank, and tumor growth is monitored.

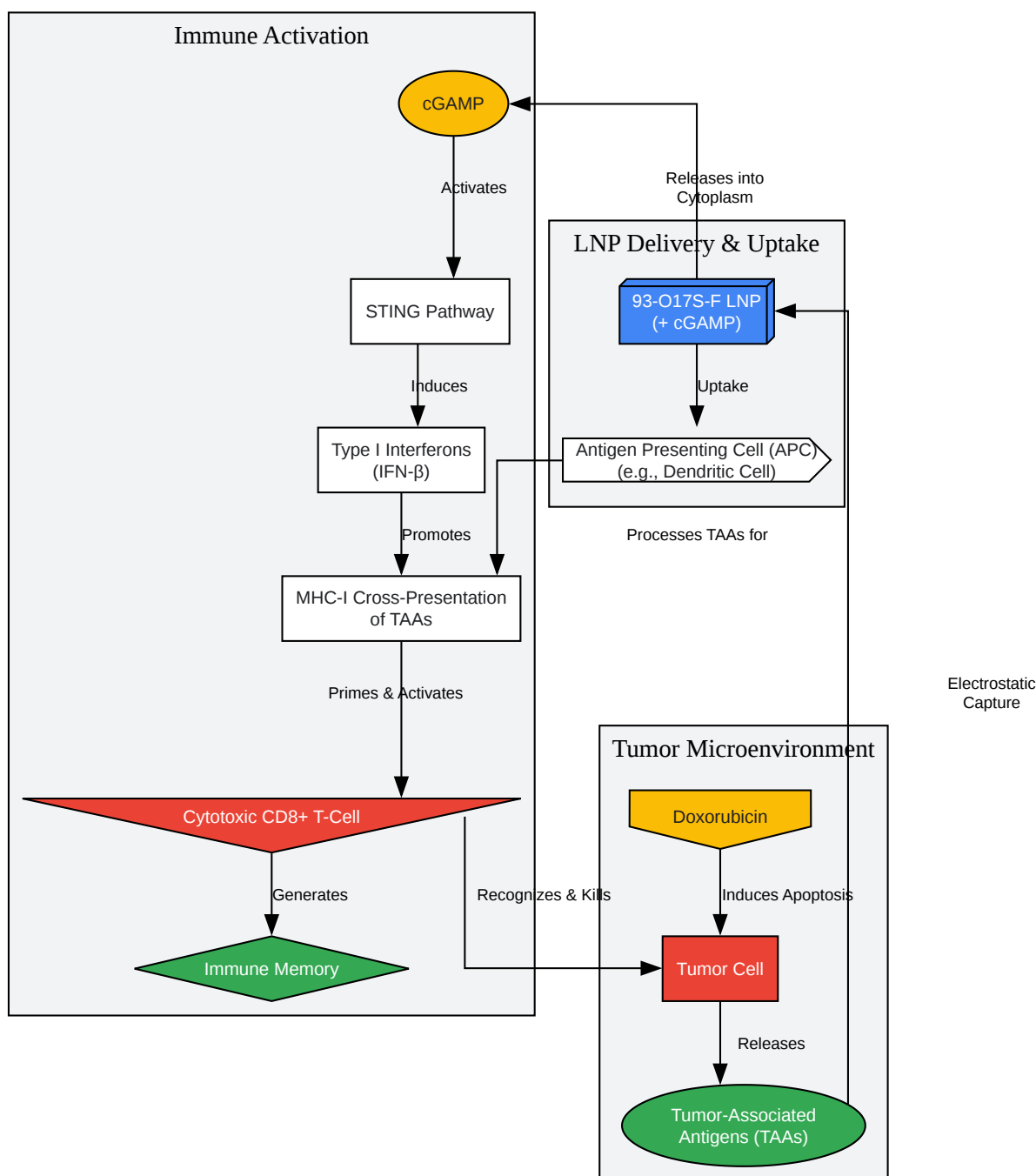
2. In Vitro Cellular Uptake and STING Activation

- Cell Lines: RAW264.7 (macrophage-like) and DC2.4 (dendritic cell) lines.
- Procedure:
 - cGAMP is fluorescently labeled (e.g., cGAMPFluo).
 - The labeled cGAMP is encapsulated within **93-O17S-F** LNPs.
 - The LNPs are incubated with the cells in culture.
 - Intracellular localization of the fluorescent cGAMP is visualized using confocal laser scanning microscopy to confirm cytoplasmic delivery and endosomal escape.
 - To assess STING activation, RNA is extracted from the cells after treatment, and the expression of STING target genes (*ifnb1*, *cxcl10*) is quantified using quantitative real-time PCR (qRT-PCR). The secretion of IFN- β into the cell culture supernatant is measured by ELISA.

3. Zeta Potential Measurement for Antigen Capture

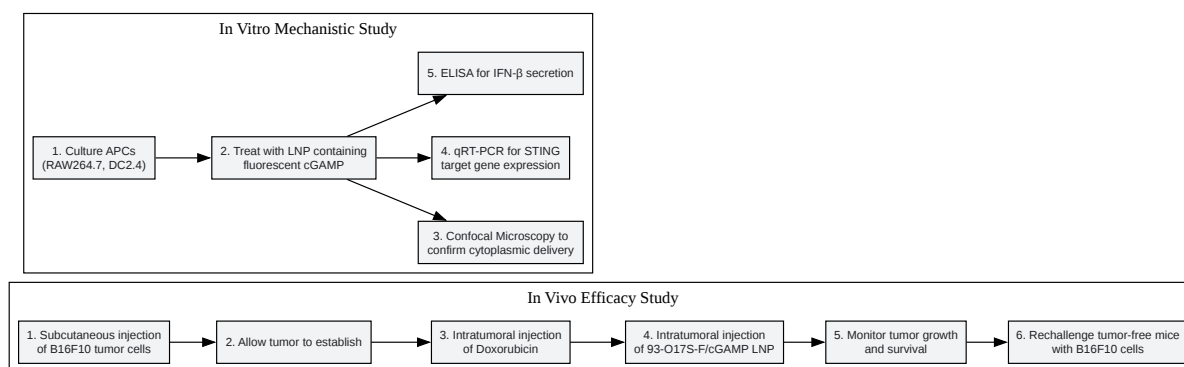
- Materials: **93-O17S-F** LNPs and tumor lysate from B16F10 cells.
- Procedure:
 - The zeta potential of the **93-O17S-F** LNPs is measured using a Zetasizer.
 - The LNPs are then incubated with increasing concentrations of tumor lysate.
 - The zeta potential of the LNP-lysate complexes is measured to determine the change in surface charge, which indicates the binding of the negatively charged tumor antigens to the cationic LNPs.

Visualizations: Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action for **93-O17S-F** LNP-based in-situ cancer vaccination.



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Caption: Experimental workflow for evaluating **93-O17S-F** LNPs.

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